18-Methyleicosanoic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 18-Methyleicosanoic acid (18-MEA), also known as 18-methylicosanoic acid, is the hair fiber , specifically the cuticle cells . The cuticle constitutes the outer surface area of the hair fiber and surrounds the cortex, acting like a protective sheath . The primary lipid, 18-MEA, is found in the upper β-layer of the cuticle, along with oleic and palmitic acid .
Mode of Action
18-MEA coats the surface of abutting cuticle cells, giving hair its natural hydrophobicity . When a cuticle is removed, 18-MEA becomes exposed and coats the newly exposed cuticle surface . This contributes to the hair’s wet and dry combing properties as the presence of 18-MEA makes hair easier to comb .
Biochemical Pathways
The biochemical pathways involving 18-MEA primarily relate to the maintenance of hair health and structure. The lipid layer on the upper surface and scale edges of the cuticle cell differs from that of the underside of the cell . The current model proposed for the boundary layer consists of crosslinked protein with surface thioester-linked fatty acids, forming a continuous hydrophobic layer on the upper surface and scale edges of the cells .
Pharmacokinetics
It is known that 18-mea is a major covalently bound fatty acid in mammalian hair fibers . It is released by surface restricted reagents indicating that it is located exclusively in or on the surface of the cuticle cells .
Result of Action
The presence of 18-MEA on the hair surface contributes to the hair’s wet and dry combing properties, making hair easier to comb . It also gives hair its natural hydrophobicity . The removal of this covalently linked fatty acid renders the fiber hydrophilic, thus offering a chemical explanation for many technological and cosmetic treatments of mammalian fibers .
Action Environment
Environmental factors and chemical treatment, as well as everyday grooming processes, can have an adverse effect on the integrity of 18-MEA . The use of high pH products, such as perms, hair dyes, or hair relaxers, could deplete these important lipids from the hair surface . Studies on wool fibers have shown that exposure to natural, or artificial, weathering or UV irradiation increases the hydrophilicity and wettability of fibers . Therefore, it is necessary to restore 18-MEA to maintain healthy hair .
Biochemical Analysis
Biochemical Properties
18-Methyleicosanoic acid interacts with various biomolecules, contributing to its biochemical properties. It is covalently bound, possibly via a thioester linkage, to the cuticle cells of hair fibers . The presence of this compound on the hair fiber surface contributes to the hair’s wet and dry combing properties .
Cellular Effects
The presence of this compound on the hair fiber surface affects various cellular processes. It provides a hydrophobic surface, which can act as a boundary lubricant . This hydrophobic nature reduces surface friction in a wet state, which reduces hair disorder alignment .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is covalently bound to the cuticle cells of hair fibers, forming a continuous hydrophobic layer on the upper surface and scale edges of the cells . This contributes to the hair’s wet and dry combing properties .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, the removal of this covalently linked fatty acid renders the hair fiber hydrophilic . This offers a chemical explanation for many technological and cosmetic treatments of mammalian fibers .
Transport and Distribution
This compound is located exclusively in or on the surface of the cuticle cells of hair fibers . It is covalently bound to these cells, forming a continuous hydrophobic layer on the upper surface and scale edges of the cells .
Subcellular Localization
The subcellular localization of this compound is primarily on the surface of the cuticle cells of hair fibers . It forms a continuous hydrophobic layer on the upper surface and scale edges of these cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methyl Eicosanoic Acid can be achieved through various methods. One common approach involves the hydrogenation of 18-Methyl Eicosenoic Acid. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, 18-Methyl Eicosanoic Acid is often produced through the catalytic hydrogenation of its unsaturated precursor. The process involves the use of high-pressure hydrogenation reactors and catalysts to ensure efficient conversion. The product is then purified through distillation and crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 18-Methyl Eicosanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions can occur with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
18-Methyl Eicosanoic Acid has several scientific research applications:
Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: It plays a role in studying the lipid composition of biological membranes and their functions.
Medicine: Research on 18-Methyl Eicosanoic Acid contributes to understanding the lipid metabolism and its implications in various diseases.
Comparison with Similar Compounds
Eicosanoic Acid: A straight-chain fatty acid with similar hydrophobic properties but lacks the branched structure.
Methyl Eicosanoate: An ester derivative with different solubility and reactivity characteristics.
Behenic Acid: A longer-chain fatty acid with similar applications in hair care products.
Uniqueness: 18-Methyl Eicosanoic Acid is unique due to its branched structure, which imparts distinct physical and chemical properties. This branching enhances its ability to interact with other lipids in the hair cuticle, providing superior hydrophobicity and conditioning effects compared to straight-chain fatty acids .
Properties
IUPAC Name |
18-methylicosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRCOZWDQPJAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312907 | |
Record name | 18-Methyleicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36332-93-1 | |
Record name | 18-Methyleicosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36332-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylarachidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036332931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-Methyleicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLARACHIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7STP871R4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 18-methyleicosanoic acid?
A1: The molecular formula of this compound is C21H42O2, and its molecular weight is 326.56 g/mol.
Q2: How does the anteiso-methyl branch in 18-MEA influence its properties?
A2: The anteiso-methyl branch at the 18th carbon atom disrupts the close packing of 18-MEA molecules, leading to a more fluid and disordered monolayer compared to straight-chain fatty acids. [, ] This characteristic contributes to the low surface energy and friction resistance of hair fibers. [, ]
Q3: Where is this compound primarily located in hair?
A3: this compound forms a covalently bound monolayer on the outermost surface of the hair cuticle. [, , , ] It is also a key component of the lipid layer within the cell membrane complex (CMC), which binds cuticle cells together. []
Q4: How is this compound bound to the hair fiber?
A4: 18-MEA is primarily bound to the hair fiber via a thioester linkage to cysteine residues in proteins. [, , ] Some evidence also suggests the presence of oxygen ester (acyl) linkages. []
Q5: What is the function of this compound in hair?
A5: 18-MEA plays a crucial role in maintaining the hydrophobic nature of the hair surface, which is essential for its water repellency and resistance to environmental damage. [, , ] It also acts as a boundary lubricant, reducing friction between hair fibers and contributing to the smooth, manageable feel of healthy hair. [, , ]
Q6: How does the loss of this compound affect hair properties?
A6: The depletion of 18-MEA, often caused by chemical treatments or weathering, compromises the hydrophobic barrier of hair, making it more susceptible to damage and altering its tactile properties. [, , ] Hair becomes more hydrophilic, leading to increased friction, tangling, and a rough, dry feel. [, , ]
Q7: How do chemical treatments like bleaching affect this compound?
A7: Alkaline treatments, such as bleaching, can cleave the thioester bond that binds 18-MEA to the hair fiber, resulting in its removal from the hair surface. [, , , , ] This removal significantly alters the hair's surface properties, leading to increased hydrophilicity and friction. [, , ]
Q8: Can UV radiation damage the this compound layer?
A8: Yes, prolonged exposure to UV radiation can degrade 18-MEA, diminishing its protective effects on the hair fiber. [, ] This degradation further contributes to the deterioration of hair quality observed with environmental exposure.
Q9: How does weathering affect the distribution of lipids in hair fibers?
A9: Research indicates a progressive loss of both free and covalently bound lipids, including 18-MEA, from the root to the distal end of hair fibers. [] This loss is attributed to natural weathering processes and grooming practices, potentially contributing to the decreased tensile strength observed in weathered hair. []
Q10: What analytical techniques are used to study this compound in hair?
A10: Several techniques are employed to analyze 18-MEA in hair, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify 18-MEA after extraction from hair samples. []
- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed information about the molecular composition of the hair surface, including the presence and relative abundance of 18-MEA. [, , , ]
- X-ray Photoelectron Spectroscopy (XPS): Offers insights into the elemental composition and chemical states of the hair surface, aiding in understanding the changes in chemical bonding associated with 18-MEA removal or modification. [, ]
- Atomic Force Microscopy (AFM): Enables the visualization of the hair surface at the nanoscale, allowing for the assessment of surface morphology and frictional properties in relation to 18-MEA presence and distribution. [, , , , ]
Q11: What are some current research directions related to this compound?
A11: Ongoing research focuses on:
- Developing methods to replenish 18-MEA on damaged hair surfaces to restore hydrophobicity and improve tactile properties. [, , ]
- Investigating the potential of using 18-MEA or its analogs as a model system for studying lipid monolayers and their properties. [, ]
- Understanding the precise mechanisms involved in the biosynthesis and incorporation of 18-MEA into the hair fiber during hair growth. [, ]
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